Cas no 128-45-0 (D-Streptamine, O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N1,N3-bis(aminoiminomethyl)-)

D-Streptamine, O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N1,N3-bis(aminoiminomethyl)- structure
128-45-0 structure
Product Name:D-Streptamine, O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N1,N3-bis(aminoiminomethyl)-
CAS-nummer:128-45-0
MF:C27H49N7O17
MW:743.714668035507
CID:207286
PubChem ID:5284622
Update Time:2025-04-19

D-Streptamine, O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N1,N3-bis(aminoiminomethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Streptomycin B
    • 2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1&reg
    • 2,2'-(4-{[hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,
    • 4)-N1,N3-bis(aminoiminomethyl)-
    • 4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1&reg
    • BRN 0077587
    • D-Streptamine, O-beta-D-mannopyranosyl-(1.fwdarw.4)-O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl-(1.fwdarw.4)-N,N'-bis(aminoiminomethyl)-
    • Mannosidostreptomycin
    • 128-45-0
    • NS00011549
    • CHEMBL1159593
    • DTXSID9023598
    • SCHEMBL691230
    • 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-4-formyl-4-hydroxy-3-[(2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
    • N,N'''-[(1S,2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-{[beta-D-mannopyranosyl-(1->4)-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1->2)-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl]oxy}cyclohexane-1,3-diyl]diguanidine
    • CHEBI:135879
    • Q27275489
    • D-STREPTAMINE, O-.BETA.-D-MANNOPYRANOSYL-(1->4)-O-2-DEOXY-2-(METHYLAMINO)-.ALPHA.-L-GLUCOPYRANOSYL-(1->2)-O-5-DEOXY-3-C-FORMYL-.ALPHA.-L-LYXOFURANOSYL-(1->4)-N1,N3-BIS(AMINOIMINOMETHYL)-
    • mannosylstreptomycin
    • D-STREPTAMINE, O-.BETA.-D-MANNOPYRANOSYL-(1->4)-O-2-DEOXY-2-(METHYLAMINO)-.ALPHA.-L-GLUCOPYRANOSYL-(1->2)-O-5-DEOXY-3-C-FORMYL-.ALPHA.-L-LYXOFURANOSYL-(1->4)-N,N'-BIS(AMINOIMINOMETHYL)-
    • EINECS 204-887-7
    • STREPTOMYCIN B [MI]
    • 1,1'-((1R,2R,3S,4R,5R,6S)-4-(((2R,3R,4R,5S)-4-Formyl-4-hydroxy-3-(((2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-(((2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-methyltetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
    • UNII-CJ1467C885
    • CJ1467C885
    • 4-18-00-07546 (Beilstein Handbook Reference)
    • D-Streptamine, O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N1,N3-bis(aminoiminomethyl)-
    • Inchi: 1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6-,7+,8-,9+,10-,11-,12+,13+,14-,15-,16-,17+,18-,19-,20+,21-,22-,23-,24-,27+/m0/s1
    • InChI-sleutel: HQXKELRFXWJXNP-FJYWXVICSA-N
    • LACHT: O([C@H]1[C@@H]([C@@](C=O)([C@H](C)O1)O)O[C@H]1[C@H]([C@@H]([C@H]([C@H](CO)O1)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)NC)[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1/N=C(\N)/N)O)/N=C(\N)/N)O)O

Berekende eigenschappen

  • Exacte massa: 743.31849312g/mol
  • Monoisotopische massa: 743.31849312g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 15
  • Aantal waterstofbondacceptatoren: 20
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1230
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 20
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -10.1
  • Topologisch pooloppervlak: 416Ų
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.